molecular formula C15H13N3O4S2 B2706541 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 392248-48-5

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2706541
CAS No.: 392248-48-5
M. Wt: 363.41
InChI Key: KTNUEZAWJNOERC-UHFFFAOYSA-N
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Description

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula C15H13N3O4S2 and a molecular weight of 363.41 g/mol. This compound is characterized by the presence of a benzothiazole ring, a sulfamoyl group, and a phenoxy group, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions involving phenol and an appropriate leaving group.

    Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenol with alkyl halides or sulfonyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The benzothiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide: Similar structure with a propanamide group instead of an acetamide group.

    Benzothiazole derivatives: Compounds with variations in the substituents on the benzothiazole ring.

Uniqueness

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and phenoxy groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c16-24(20,21)11-6-7-12-13(8-11)23-15(17-12)18-14(19)9-22-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNUEZAWJNOERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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